molecular formula C12H16FNO B1341588 1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine CAS No. 943109-41-9

1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine

Cat. No.: B1341588
CAS No.: 943109-41-9
M. Wt: 209.26 g/mol
InChI Key: SZTJIHCPVBNZCD-UHFFFAOYSA-N
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Description

1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine is a chemical compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further connected to a methanamine group

Scientific Research Applications

1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. This reaction requires a fluorobenzene derivative and a Lewis acid catalyst.

    Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group through a reductive amination reaction. This step typically requires an amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-YL]methanamine
  • 1-[4-(3-Bromophenyl)tetrahydro-2H-pyran-4-YL]methanamine
  • 1-[4-(3-Methylphenyl)tetrahydro-2H-pyran-4-YL]methanamine

Uniqueness

1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(3-fluorophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTJIHCPVBNZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589854
Record name 1-[4-(3-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943109-41-9
Record name 1-[4-(3-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(3-fluorophenyl)oxan-4-yl]methanamine
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